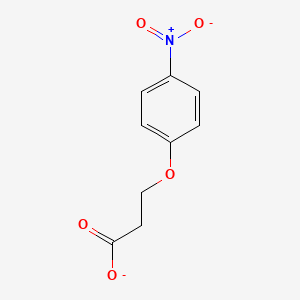![molecular formula C21H12AsF9 B14753304 Tris[4-(trifluoromethyl)phenyl]arsane CAS No. 809-14-3](/img/structure/B14753304.png)
Tris[4-(trifluoromethyl)phenyl]arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[4-(trifluoromethyl)phenyl]arsane is an organoarsenic compound characterized by the presence of three 4-(trifluoromethyl)phenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-(trifluoromethyl)phenyl]arsane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Purification: The product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger reaction vessels and increased quantities of reagents.
Automation: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification methods such as distillation and large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[4-(trifluoromethyl)phenyl]arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Oxidation: Arsenic oxides and trifluoromethyl-substituted phenyl derivatives.
Reduction: Lower oxidation states of arsenic compounds.
Substitution: Various substituted phenylarsanes.
Wissenschaftliche Forschungsanwendungen
Tris[4-(trifluoromethyl)phenyl]arsane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of Tris[4-(trifluoromethyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The arsenic atom can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: Similar structure but with a phosphorus atom instead of arsenic.
Tris[4-(trifluoromethyl)phenyl]amine: Contains a nitrogen atom in place of arsenic.
Tris[4-(trifluoromethyl)phenyl]borane: Features a boron atom instead of arsenic.
Uniqueness
Tris[4-(trifluoromethyl)phenyl]arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, nitrogen, and boron analogs. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
809-14-3 |
|---|---|
Molekularformel |
C21H12AsF9 |
Molekulargewicht |
510.2 g/mol |
IUPAC-Name |
tris[4-(trifluoromethyl)phenyl]arsane |
InChI |
InChI=1S/C21H12AsF9/c23-19(24,25)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(26,27)28)18-11-5-15(6-12-18)21(29,30)31/h1-12H |
InChI-Schlüssel |
MCXDVCAGRCRFKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)[As](C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


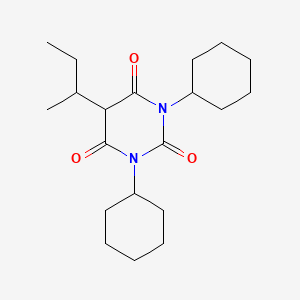
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
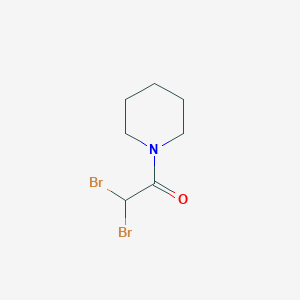
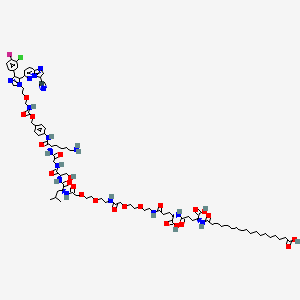

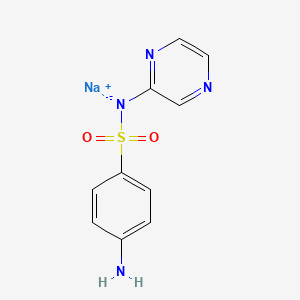
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
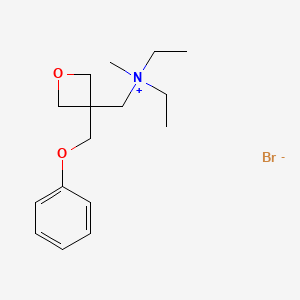
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
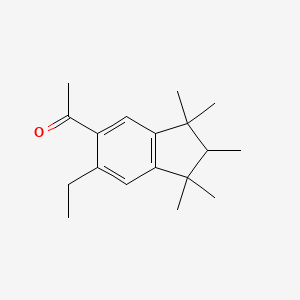
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
